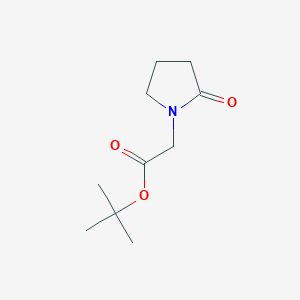

Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate

Overview

Description

Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate is a chemical compound with the CAS Number: 497250-66-5 . It has a molecular weight of 199.25 and its IUPAC name is tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate .

Synthesis Analysis

The synthesis of Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate involves a reaction with 2-pyrrolidone and NaH in THF . The mixture is stirred until gas evolution ceases, then tert-Butyl 2-bromoacetate is added and stirred at room temperature overnight . The product is then dissolved in acetic acid and conc. aq. HCl, stirred at room temperature for 2 hours, evaporated and recrystallized from toluene/ethanol to give the title compound .Molecular Structure Analysis

The InChI code for Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate is 1S/C10H17NO3/c1-10(2,3)14-9(13)7-11-6-4-5-8(11)12/h4-7H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate has a molecular weight of 199.25 . It is stored in a refrigerated environment .Scientific Research Applications

I have conducted a search to gather information on the scientific research applications of “Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate”. Below are six unique applications, each with a detailed section:

Chiral Separation

This compound is used in chiral separation techniques, which are essential for producing enantiomerically pure substances. The choice of chiral stationary phases and mobile phase composition are crucial for the separation of racemic mixtures of this compound .

Pharmaceutical Intermediates

“Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate” serves as a key chiral intermediate in the synthesis of various pharmaceuticals. It has been used in the production of Levofloxacin, an antibiotic, by resolution of racemic mixtures to produce high-purity (S)-enantiomers .

Enzymatic Resolution

The compound is involved in enzymatic resolution processes where specific enzymes are used to produce one enantiomer over another. This is crucial for creating drugs with desired chirality and efficacy .

Biocatalysis

New bacterial strains have been developed that use this compound as a sole carbon source, showcasing its potential in biocatalysis applications for producing enantiomerically pure chemicals .

properties

IUPAC Name |

tert-butyl 2-(2-oxopyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)7-11-6-4-5-8(11)12/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZDNEOWYZIOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-oxopyrrolidin-1-YL)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloroacetamide](/img/structure/B2909209.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2909216.png)

![5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2909219.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)

![2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2909223.png)

![(Z)-3-methyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2909226.png)

![4-Chloro-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B2909228.png)

![(E)-ethyl 2-(2-((2-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2909229.png)